molecular formula C14H20N2O3S B4709340 (4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

(4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4709340
M. Wt: 296.39 g/mol
InChI Key: DHWOYBHVJSWLOZ-UHFFFAOYSA-N
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Description

(4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 4-ethylphenylamine with 4-(methylsulfonyl)piperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce simpler piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperazine ring is a common motif in many bioactive molecules, and modifications to its structure can lead to the development of new drugs with improved efficacy and reduced side effects .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of (4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with GABA receptors, leading to the modulation of neurotransmitter activity. Additionally, the methylsulfonyl group can inhibit certain enzymes, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of an ethylphenyl group and a methylsulfonyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(4-ethylphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-12-4-6-13(7-5-12)14(17)15-8-10-16(11-9-15)20(2,18)19/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWOYBHVJSWLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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